REACTION_CXSMILES
|
C[O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:5]=1[N+:12]([O-:14])=[O:13]>C(O)C.[OH-].[Na+]>[CH3:11][O:10][C:8]1[CH:7]=[CH:6][C:5]([N+:12]([O-:14])=[O:13])=[C:4]([CH:9]=1)[C:3]([OH:15])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
23.3 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC(=C1)OC)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at rt for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After that time, the ethanol is evaporated
|
Type
|
ADDITION
|
Details
|
To the residue, water is added
|
Type
|
WASH
|
Details
|
the mixture is washed twice with dichloromethane
|
Type
|
ADDITION
|
Details
|
To the water phase, conc. HCl is added until pH=1
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |